ADCI

Beschreibung

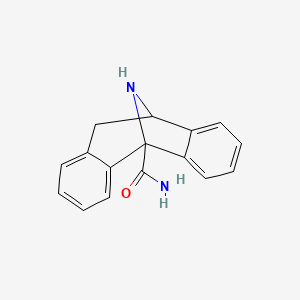

Eigenschaften

CAS-Nummer |

124070-15-1 |

|---|---|

Molekularformel |

C16H14N2O |

Molekulargewicht |

250.29 g/mol |

IUPAC-Name |

16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene-1-carboxamide |

InChI |

InChI=1S/C16H14N2O/c17-15(19)16-12-7-3-1-5-10(12)9-14(18-16)11-6-2-4-8-13(11)16/h1-8,14,18H,9H2,(H2,17,19) |

InChI-Schlüssel |

IFLVGRRVGPXYON-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)C(=O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-aminocarbonyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine ADCI SGB 017 SGB-017 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide on the Role of Antibody-Dependent Cellular Inhibition (ADCI) in Plasmodium falciparum Immunity

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Antibody-Dependent Cellular Inhibition (ADCI) as a critical mechanism in the human immune response to Plasmodium falciparum, the deadliest species of malaria parasite. We will explore the molecular and cellular underpinnings of this compound, present quantitative data linking it to clinical protection, detail the experimental protocols for its measurement, and discuss its significance in the development of next-generation malaria vaccines.

Core Concepts of this compound in P. falciparum Immunity

Antibody-Dependent Cellular Inhibition (this compound) is a key effector mechanism of acquired immunity against the asexual blood stages of P. falciparum. Unlike antibody functions that directly neutralize or block pathogen entry, this compound is a cooperative process involving both parasite-specific antibodies and innate immune cells, primarily monocytes.[1] Studies have shown that antibodies from clinically immune individuals, which are protective when passively transferred, often do not inhibit parasite growth on their own in vitro.[2] Their protective effect is manifested only in the presence of monocytes, highlighting the collaborative nature of this immune response.[1][2]

The mechanism is triggered when cytophilic antibodies, specifically IgG1 and IgG3 isotypes, recognize and bind to antigens exposed on the surface of merozoites released from rupturing schizonts.[3][4] These opsonized merozoites then engage Fc gamma receptors (FcγR) on the surface of monocytes, activating them to release soluble mediators that inhibit the development of other nearby intraerythrocytic parasites.[3][5] This indirect killing mechanism makes this compound a potent contributor to controlling parasite density. Importantly, high levels of this compound activity have been significantly associated with a reduced risk of febrile malaria in longitudinal cohort studies, positioning the this compound assay as a valuable correlate of protection to guide malaria vaccine development.[6][7]

The Molecular and Cellular Mechanism of this compound

The this compound pathway is a coordinated sequence of events involving specific antibodies, monocyte receptors, and soluble effector molecules. The process is initiated at the point of schizont rupture when merozoites are released into the bloodstream.

-

Opsonization: Cytophilic antibodies (IgG1 and IgG3) from an immune individual bind to merozoite surface antigens, such as Merozoite Surface Protein 3 (MSP3) and Glutamate-Rich Protein (GLURP).[8][9][10]

-

Monocyte Engagement: The Fc portion of the bound antibodies cross-links low-affinity Fc gamma receptors on the surface of monocytes. Evidence strongly indicates that FcγRII (CD32) is the primary receptor responsible for triggering the this compound effect, while FcγRI (CD64) is not involved.[5][11] The synergistic activation of FcγRIIA and FcγRIIIA may also play a role.[6]

-

Activation and Mediator Release: This cross-linking activates the monocyte, leading to the release of soluble cytotoxic factors. The primary mediator identified is Tumor Necrosis Factor (TNF), as antibodies that neutralize TNF can reverse the this compound effect in vitro.[5][11]

-

Parasite Inhibition: These soluble mediators diffuse and act upon surrounding red blood cells that have been newly invaded by other merozoites. They do not block invasion but rather arrest the parasite's development at the early ring or trophozoite stage, typically blocking nuclear division and preventing maturation into a schizont.[5][11]

The efficiency of this process is modulated by other cytokines. Interferon-gamma (IFN-γ) has been shown to up-regulate monocyte activity and enhance the this compound effect, whereas Interleukin-4 (IL-4) can down-regulate it.[5][11]

Quantitative Analysis of this compound Activity

The link between this compound and protection from clinical malaria has been quantified in field studies. The data underscore the biological relevance of this mechanism.

Table 1: Association of this compound with Clinical Protection in a Longitudinal Cohort Study of Ghanaian Children

| Parameter | Value | Significance / Note |

|---|---|---|

| This compound Activity Range (SGI) | -30.39% to 103.10% | SGI = Specific Growth Inhibition Index.[6] |

| Median this compound Activity (SGI) | 46.18% | [6] |

| Association with Protection | High this compound activity (top tertile) significantly reduced the risk of febrile malaria | Log-rank test P = 0.00085.[6] |

| Sensitivity of High this compound | 79.4% | Ability to correctly classify protected children.[6] |

| Specificity of High this compound | 57.1% | Ability to correctly classify susceptible children.[6] |

| Mean Parasitemia (96h) with Monocytes | 3.67% | Demonstrates the inhibitory effect of the antibody-monocyte cooperation.[6] |

| Mean Parasitemia (96h) without Monocytes | 5.89% | Control condition showing parasite growth with antibodies alone.[6] |

Table 2: Effect of Cytokine Modulation on this compound Activity in vitro

| Modulator | Effect on this compound | Quantitative Change |

|---|---|---|

| Interferon-gamma (IFN-γ) | Enhancement | Increased this compound effect by 15-30%.[5] |

| Interleukin-4 (IL-4) | Inhibition | Abolished the ability of monocytes to mediate this compound.[5] |

| Anti-TNF Antibodies | Reversal | Blocked the biological activity of TNF, reversing the this compound effect.[5] |

Experimental Protocols for this compound Assays

The this compound assay measures the functional capacity of antibodies to cooperate with monocytes to inhibit parasite growth.[12] Two primary protocols are used: a one-step assay that combines all components, and a two-step assay designed to specifically assess the role of soluble mediators.[13]

This is the standard method for assessing overall this compound activity.

1. Preparation of Components:

-

Immunoglobulins (IgG): Purify total IgG from test plasma/sera (e.g., from immune individuals) and control non-immune sera using methods like ion-exchange chromatography.[13]

-

Monocytes (MN): Isolate peripheral blood mononuclear cells (PBMCs) from healthy, non-malaria-exposed donors via density gradient centrifugation (e.g., Ficoll-Paque). Purify monocytes by adherence to plastic culture plates.[13]

-

P. falciparum Culture: Culture parasites in vitro. Synchronize the culture to the late trophozoite/early schizont stage using methods like sorbitol lysis or gelatin flotation. Adjust parasitemia to 0.5-1.0% at a 4% hematocrit for the assay.[13][14]

2. Assay Setup (96-well plate):

-

Test Wells: Add monocytes, test IgG (typically at a final concentration equivalent to 10% of the original serum concentration), and the synchronized parasite culture.[13]

-

Control Wells:

-

Control 1 (Baseline Inhibition): Monocytes + non-immune IgG + parasite culture.

-

Control 2 (Antibody-only effect): Test IgG + parasite culture (no monocytes).

-

-

Incubate the plate at 37°C in a low oxygen gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) for 96 hours.[13]

3. Assay Maintenance and Readout:

-

Add fresh culture medium at 48 and 72 hours.[13]

-

At 96 hours, harvest the red blood cells from each well.

-

Prepare thin blood smears, stain with Giemsa, and determine the final parasitemia by microscopic counting (e.g., parasites per 2,000-5,000 erythrocytes).[13]

4. Calculation:

-

Calculate the Specific Growth Inhibition Index (SGI) using the formula:

-

SGI (%) = 100 x [1 – (Final % Parasitemia in Test Well / Final % Parasitemia in Control 1 Well)]

-

References

- 1. Antibody-Dependent Cellular Inhibition Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. rupress.org [rupress.org]

- 3. The role of monocytes in malaria infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of monocytes in malaria infection [ceji.termedia.pl]

- 5. vac4all.org [vac4all.org]

- 6. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Identification of a conserved region of Plasmodium falciparum MSP3 targeted by biologically active antibodies to improve vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms underlying the monocyte-mediated antibody-dependent killing of Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibody-Dependent Cell-Mediated Inhibition (this compound) of Plasmodium falciparum: One- and Two-Step this compound Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vac4all.org [vac4all.org]

- 14. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

Principles of the Antibody-Dependent Cellular Inhibition (ADCI) Assay for Malaria Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired immunity to Plasmodium falciparum, the most virulent human malaria parasite, is primarily mediated by antibodies. However, the precise mechanisms by which these antibodies confer protection are multifaceted and not entirely understood. The Antibody-Dependent Cellular Inhibition (ADCI) assay is a crucial in vitro tool that models a key protective mechanism against the blood stages of malaria. This assay quantifies the ability of antibodies, in cooperation with monocytes, to inhibit the growth of P. falciparum. It has been instrumental in identifying and prioritizing vaccine candidates and serves as a valuable correlate of clinical immunity.[1][2][3][4] This technical guide provides an in-depth overview of the core principles of the this compound assay, detailed experimental protocols, quantitative data interpretation, and visualizations of the underlying biological pathways.

Core Principles of the this compound Assay

The fundamental principle of the this compound assay is to measure the synergistic action of malaria-specific antibodies and effector cells, primarily monocytes, in controlling parasite replication.[5][6] The assay is based on the observation that while antibodies alone may have a limited direct inhibitory effect on the parasite, their efficacy is significantly amplified in the presence of monocytes.[7]

The key components of the this compound assay are:

-

Plasmodium falciparum parasites: Typically, synchronized cultures of asexual blood-stage parasites are used, often at the schizont stage.[1]

-

Effector cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and monocytes are selected by their adherence to plastic.[1][7]

-

Antibodies: Immunoglobulin G (IgG) purified from the plasma or serum of individuals immune to malaria, or from vaccinated subjects, is the primary antibody source tested.[1] Control IgG from non-immune individuals is used as a negative control.[1]

The central mechanism of this compound involves the following steps:

-

Opsonization: Malaria-specific cytophilic antibodies (primarily IgG1 and IgG3) bind to antigens expressed on the surface of merozoites released from rupturing schizonts.[4][7]

-

Monocyte Activation: The Fc portions of these antibodies are recognized by Fc gamma receptors (FcγR) on the surface of monocytes, with FcγRIIA (CD32a) and FcγRIIIA (CD16a) playing a crucial role.[1][2][8] This cross-linking of FcγRs triggers the activation of monocytes.

-

Release of Soluble Mediators: Activated monocytes release a cocktail of soluble factors, with Tumor Necrosis Factor-alpha (TNF-α) being a key identified mediator.[1][9]

-

Parasite Growth Inhibition: These soluble mediators act on newly invaded ring-stage parasites within erythrocytes, arresting their development at the uninucleate stage and thereby inhibiting parasite multiplication.[9][10][11]

Experimental Protocols

The this compound assay can be performed in a one-step or a two-step format. The one-step assay involves the co-culture of all three components (parasites, monocytes, and antibodies) for the entire duration of the assay. The two-step assay first involves the activation of monocytes with antibodies and merozoites, after which the supernatant containing the soluble mediators is transferred to a fresh parasite culture.[10][11]

Detailed Methodology for the One-Step this compound Assay

1. Preparation of Components:

-

Human Monocytes:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the whole blood of healthy, malaria-naïve donors using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with RPMI 1640 medium.

-

Resuspend the PBMCs in RPMI 1640 supplemented with 10% human serum.

-

Seed approximately 2 x 10^5 monocytes per well in a 96-well flat-bottom culture plate.[1]

-

Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

-

Wash the wells gently with RPMI 1640 to remove non-adherent cells, leaving a monolayer of monocytes.

-

-

Plasmodium falciparum Culture:

-

Maintain a continuous culture of a laboratory-adapted P. falciparum strain (e.g., NF54) in human O+ erythrocytes in RPMI 1640 medium supplemented with 0.5% Albumax II, hypoxanthine, and gentamicin.

-

Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[7][12]

-

Grow the synchronized culture until the majority of parasites are at the mature schizont stage.

-

-

Immunoglobulin G (IgG) Purification:

2. This compound Assay Procedure:

-

To the wells containing the monocyte monolayer, add the test and control IgG preparations at a final concentration of 0.5 mg/mL to 1.0 mg/mL.[1]

-

Prepare a suspension of synchronized schizont-stage P. falciparum at 0.5% parasitemia and 2.5% hematocrit in parasite growth medium.[1]

-

Add 100 µL of the parasite suspension to each well.[1]

-

Adjust the final volume in each well to 200 µL with parasite growth medium.[1]

-

Incubate the plates for 96 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[1]

-

Add an additional 50 µL of parasite growth medium to each well at 48 and 72 hours.[1]

-

At the end of the 96-hour incubation, harvest the red blood cells from each well.

-

Prepare thin blood smears, stain with Giemsa, and determine the final parasitemia by light microscopy. Alternatively, parasite growth can be quantified using flow cytometry or DNA-intercalating fluorescent dyes.[7]

3. Calculation of Parasite Growth Inhibition:

The specific growth inhibition index (SGI) is calculated using the following formula:[1]

SGI (%) = 100 × (1 – [(% parasitemia with monocytes and test IgG / % parasitemia with test IgG alone) / (% parasitemia with monocytes and non-immune IgG / % parasitemia with non-immune IgG alone)])

Quantitative Data Presentation

The following tables summarize quantitative data from representative this compound assay studies.

Table 1: Parasite Growth and Inhibition in this compound Assay

| Condition | Mean Final Parasitemia (%) | 95% Confidence Interval |

| Wells with Monocytes | 3.67 | 3.12 - 4.22 |

| Wells without Monocytes | 5.89 | 5.21 - 6.57 |

Data from a longitudinal cohort study in Ghanaian children.[1]

Table 2: Effect of TNF-α on P. falciparum Parasitemia

| TNF-α Concentration (ng/mL) | Reduction in Parasitemia (%) |

| 1 | 13.11 (± 5.98) |

| 2 | 12.72 (± 9.4) |

| 8 | No significant change |

Data showing the direct effect of TNF-α on parasite invasion.[13]

Table 3: this compound Activity in a Longitudinal Cohort Study

| Parameter | Value |

| Range of Specific Growth Inhibition Index (SGI) | -30.39% to 103.10% |

| Median SGI | 46.18% |

| Association of high this compound activity with malaria risk | Significantly reduced risk |

Data from a study correlating this compound activity with protection from febrile malaria.[1]

Visualization of Key Pathways

This compound Experimental Workflow

Caption: Workflow of the one-step Antibody-Dependent Cellular Inhibition (this compound) assay.

Signaling Pathway of Monocyte Activation in this compound

Caption: Signaling pathway of monocyte activation and parasite inhibition in the this compound assay.

Conclusion

The this compound assay is a powerful tool in malaria research, providing critical insights into the mechanisms of antibody-mediated immunity. Its ability to model the complex interplay between humoral and cellular immunity makes it an invaluable assay for the evaluation of vaccine candidates and for studies of naturally acquired immunity. Standardization of protocols and a deeper understanding of the molecular players involved will further enhance its utility in the quest to develop a highly effective malaria vaccine.

References

- 1. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymorphism of the Fcγ receptor IIA and malaria morbidity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Can growth inhibition assays (GIA) predict blood-stage malaria vaccine efficacy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Rough Guide to Monocytes in Malaria Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody-Dependent Cell-Mediated Inhibition (this compound) of Plasmodium falciparum: One- and Two-Step this compound Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vac4all.org [vac4all.org]

- 8. Fcγ receptor-mediated phagocytosis of Plasmodium falciparum-infected erythrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms underlying the monocyte-mediated antibody-dependent killing of Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. vac4all.org [vac4all.org]

- 12. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 13. Tumor necrosis factor reduces Plasmodium falciparum growth and activates calcium signaling in human malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Functional Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core components, experimental protocols, and data analysis methods for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) functional assays. ADCC is a critical mechanism of action for many therapeutic monoclonal antibodies, particularly in oncology, and its accurate in vitro measurement is paramount for preclinical and clinical development.

Introduction to ADCC

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) is a vital immune defense mechanism where an effector immune cell actively lyses a target cell that has been marked by specific antibodies.[1][2] This process bridges the adaptive and innate immune systems. The Fab portion of an antibody binds to a specific antigen on the surface of a target cell, such as a tumor cell or a virus-infected cell.[3] The Fc region of the antibody is then recognized by Fc receptors (FcγRs), primarily FcγRIIIa (CD16a), expressed on the surface of effector cells like Natural Killer (NK) cells.[3][4] This engagement triggers the activation of the effector cell, leading to the release of cytotoxic molecules, such as perforin (B1180081) and granzymes, which induce apoptosis in the target cell.[2][3]

Key Components of an ADCC Functional Assay

A successful and reproducible ADCC assay relies on the careful selection and characterization of its three fundamental components:

-

Target Cells: These are the cells that will be killed during the assay. They must express the specific surface antigen that the antibody of interest recognizes.[5] The density of this antigen on the cell surface is a critical factor, with higher expression levels generally leading to a more potent ADCC response.[3]

-

Effector Cells: These cells mediate the killing of target cells. The most common effector cells used in ADCC assays are Natural Killer (NK) cells, which can be sourced from peripheral blood mononuclear cells (PBMCs) or used as a purified population.[4] Alternatively, engineered cell lines are available that express FcγRIIIa and a reporter gene.[3][5]

-

Antibody: This is the therapeutic candidate or antibody being tested. Its ability to bind to the target antigen and engage the Fc receptors on effector cells is what drives the ADCC mechanism. The isotype and glycosylation pattern of the antibody, particularly the fucose content in the Fc region, can significantly impact ADCC activity.[5][6]

Experimental Workflows and Methodologies

Several methodologies exist to measure ADCC activity, each with its own advantages and limitations. The choice of assay often depends on the specific research question, available resources, and desired throughput.

Classical Cytotoxicity Assays (Chromium-51 Release)

This traditional method involves pre-loading target cells with a radioactive isotope, such as Chromium-51 (⁵¹Cr).[3] Upon cell lysis by effector cells, the ⁵¹Cr is released into the supernatant and can be quantified. While historically significant, the use of radioactive materials has led to a decline in the popularity of this method.[5]

Flow Cytometry-Based Assays

Flow cytometry offers a more detailed and non-radioactive approach to measuring ADCC. Target cells are typically labeled with a fluorescent dye to distinguish them from effector cells.[5] Cell death is then quantified by staining with viability dyes like 7-AAD or Annexin V, which identify cells that have lost membrane integrity or are undergoing apoptosis, respectively.[7]

Experimental Workflow: Flow Cytometry-Based ADCC Assay

Caption: Workflow for a flow cytometry-based ADCC assay.

Reporter Gene Assays

Reporter gene assays provide a high-throughput and reproducible alternative to traditional cytotoxicity assays. These assays utilize an engineered effector cell line, often Jurkat cells, that stably expresses the FcγRIIIa receptor and a reporter gene (e.g., luciferase) under the control of a specific signaling pathway, such as the NFAT (Nuclear Factor of Activated T-cells) pathway.[3][6] When the antibody bridges the target cell and the effector cell, the subsequent FcγRIIIa signaling cascade leads to the expression of the reporter gene, which can be measured as a luminescent signal.[3]

Signaling Pathway: ADCC Reporter Gene Assay

Caption: Signaling cascade in an ADCC reporter gene assay.

Data Presentation and Analysis

Quantitative data from ADCC assays are typically presented as dose-response curves, where the percentage of target cell lysis or reporter activity is plotted against the antibody concentration. From these curves, key parameters such as the EC50 (half-maximal effective concentration) and the maximum percentage of lysis can be determined.

| Parameter | Description | Typical Values | Assay Type |

| Effector to Target (E:T) Ratio | The ratio of effector cells to target cells in the assay. | 2:1 to 20:1 | Cytotoxicity and Flow Cytometry Assays |

| Antibody Concentration Range | The range of antibody concentrations tested to generate a dose-response curve. | 1 pg/mL to 1 µg/mL | All Assay Types |

| Incubation Time | The duration of co-culture of the assay components. | 4-6 hours (fresh NK cells)[7], up to 24 hours (cryopreserved NK cells) | Cytotoxicity and Flow Cytometry Assays |

| EC50 | The concentration of antibody that induces 50% of the maximum response. | Varies widely based on antibody, target, and effector cells. | All Assay Types |

| Maximum Lysis (%) | The highest percentage of target cell killing observed. | Varies; can approach 100% in some systems. | Cytotoxicity and Flow Cytometry Assays |

Detailed Experimental Protocols

Protocol: Flow Cytometry-Based ADCC Assay with Primary NK Cells

1. Preparation of Target Cells:

- Culture target cells to a healthy, sub-confluent state.

- Harvest and wash the cells with an appropriate buffer (e.g., PBS).

- Resuspend the cells at a concentration of 1 x 10⁶ cells/mL.

- Label the target cells with a fluorescent dye according to the manufacturer's protocol to distinguish them from effector cells.

2. Preparation of Effector Cells (Primary NK Cells):

- Isolate PBMCs from healthy donor blood using density gradient centrifugation.

- Enrich for NK cells using a negative selection kit.

- Resuspend the purified NK cells in the assay medium at the desired concentration to achieve the target E:T ratios.

3. Assay Setup:

- In a 96-well U-bottom plate, add the fluorescently labeled target cells.

- Add serial dilutions of the test antibody and control antibodies.

- Add the prepared NK effector cells to achieve the desired E:T ratio (e.g., 10:1).

- Include control wells:

- Target cells only (spontaneous death).

- Target cells + effector cells (no antibody).

- Target cells + antibody (no effector cells).

4. Incubation:

- Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.[7]

5. Staining and Data Acquisition:

- Centrifuge the plate and discard the supernatant.

- Resuspend the cells in a staining buffer containing Annexin V and a viability dye like 7-AAD.[7]

- Incubate as per the staining reagent protocol.

- Acquire the samples on a flow cytometer, ensuring enough events are collected for the target cell population.

6. Data Analysis:

- Gate on the fluorescently labeled target cell population.

- Determine the percentage of apoptotic/dead cells (Annexin V positive and/or 7-AAD positive).

- Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Sample Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)

Protocol: ADCC Reporter Gene Assay

1. Preparation of Target Cells:

- Culture and harvest target cells as described for the flow cytometry assay.

- Resuspend in the assay medium at the appropriate density.

2. Assay Setup:

- In a 96-well white, flat-bottom plate, add the target cells.

- Add serial dilutions of the test and control antibodies.

- Thaw and add the engineered effector reporter cells (e.g., Jurkat-FcγRIIIa-NFAT-luciferase) to each well.

3. Incubation:

- Incubate the plate at 37°C in a 5% CO₂ incubator for the time specified by the assay manufacturer (typically 6-24 hours).

4. Data Acquisition:

- Allow the plate to equilibrate to room temperature.

- Add the luciferase substrate to each well.

- Measure the luminescence using a plate reader.

5. Data Analysis:

- Subtract the background luminescence (wells with no antibody).

- Plot the relative luminescence units (RLU) against the antibody concentration.

- Fit a four-parameter logistic curve to the data to determine the EC50.

Conclusion

The selection of an appropriate ADCC functional assay is a critical step in the development of therapeutic antibodies. While classical cytotoxicity assays have laid the groundwork, modern methods like flow cytometry and reporter gene assays offer higher throughput, improved reproducibility, and greater insight into the mechanism of action.[8] A thorough understanding of the key components and experimental variables is essential for generating reliable and meaningful data to guide drug development decisions.

References

- 1. Antibody Dependent Cellular Cytotox Assays- xCELLigence RTCA | アジレント [agilent.com]

- 2. bioagilytix.com [bioagilytix.com]

- 3. Understanding antibody-dependent cellular cytotoxicity | Abcam [abcam.com]

- 4. Primary ADCC Assay - Creative Biolabs [creative-biolabs.com]

- 5. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay | iQ Biosciences [iqbiosciences.com]

- 6. Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. promegaconnections.com [promegaconnections.com]

An In-Depth Technical Guide to Cytophilic Antibodies and Antibody-Dependent Cell-mediated Inhibition (ADCI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Dependent Cell-mediated Inhibition (ADCI) is a crucial adaptive immune mechanism, particularly in the context of parasitic diseases like malaria. This process involves the cooperation between antibodies and innate immune cells to inhibit the growth and replication of pathogens. At the heart of this mechanism are cytophilic antibodies, a specific class of immunoglobulins that arm effector cells, priming them for a rapid response upon encountering a pathogen. This technical guide provides a comprehensive overview of cytophilic antibodies and the this compound mechanism, with a focus on the underlying cellular and molecular interactions, experimental methodologies, and quantitative data from key studies.

Cytophilic Antibodies: The Bridge Between Humoral and Cellular Immunity

Cytophilic antibodies are defined by their ability to bind to Fc receptors (FcRs) on the surface of various immune cells, such as monocytes, macrophages, neutrophils, and natural killer (NK) cells, even before encountering their specific antigen.[1] This pre-arming of effector cells is a key feature that distinguishes them from other antibodies that typically bind to FcRs only after forming an antigen-antibody complex. The primary cytophilic antibody isotypes involved in this compound are of the Immunoglobulin G (IgG) class, specifically IgG1 and IgG3.[2][3] These subclasses exhibit a high affinity for Fc gamma receptors (FcγRs), enabling a stable interaction with effector cells. This interaction is critical for initiating the downstream signaling cascade that leads to pathogen inhibition.

The Mechanism of Antibody-Dependent Cell-mediated Inhibition (this compound)

This compound is a complex process that results in the inhibition of pathogen growth without directly killing the infected host cell. In the context of malaria, caused by the parasite Plasmodium falciparum, this compound is a key mechanism for controlling parasite replication in the blood stage. The process can be broken down into several key steps:

-

Opsonization: Cytophilic antibodies (IgG1 and IgG3) recognize and bind to specific antigens on the surface of the pathogen. In the case of malaria, these are often merozoite surface proteins.

-

Effector Cell Engagement: The Fc portion of the antigen-bound antibody is then recognized by Fcγ receptors on the surface of effector cells, primarily monocytes. The key receptors involved are FcγRIIA (CD32) and FcγRIIIA (CD16).[4]

-

Effector Cell Activation: The cross-linking of FcγRs by the antibody-antigen complex triggers an intracellular signaling cascade within the monocyte.

-

Release of Soluble Mediators: Activated monocytes release a variety of soluble factors, including cytokines like Tumor Necrosis Factor (TNF) and other, yet to be fully characterized, inhibitory molecules.[4]

-

Parasite Growth Inhibition: These soluble mediators act on nearby parasites, inhibiting their development and replication.[4]

It is important to note that this compound is distinct from Antibody-Dependent Cellular Cytotoxicity (ADCC), which involves the direct killing of target cells by cytotoxic lymphocytes.

Key Cellular Players and Receptors

A variety of immune cells can participate in antibody-mediated effector functions, but in the context of this compound against parasites like P. falciparum, monocytes are considered the primary effector cells.[4][5]

| Cell Type | Key Fc Receptors | Role in this compound |

| Monocytes | FcγRI (CD64), FcγRIIA (CD32) , FcγRIIIA (CD16) | Primary effector cells in this compound against P. falciparum. Upon activation, they release soluble factors that inhibit parasite growth.[4][6] |

| Macrophages | FcγRI (CD64), FcγRIIA (CD32), FcγRIII (CD16) | Differentiated from monocytes, they are also capable of phagocytosis and releasing inflammatory mediators. |

| Neutrophils | FcγRIIA (CD32), FcγRIIIb (CD16b) | While capable of phagocytosis, their direct role in the soluble mediator-based inhibition of this compound is less defined. |

| Natural Killer (NK) Cells | FcγRIIIa (CD16a) | Primarily involved in ADCC, leading to target cell lysis. |

Signaling Pathways in this compound

The activation of monocytes via FcγR cross-linking initiates a complex intracellular signaling cascade. While the complete pathway is still under investigation, key components have been identified. The binding of antibody-opsonized merozoites to FcγRIIA on monocytes leads to the phosphorylation of the Immunoreceptor Tyrosine-based Activation Motif (ITAM) within the receptor's cytoplasmic domain. This, in turn, recruits and activates spleen tyrosine kinase (Syk). Downstream of Syk, several signaling pathways are activated, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, which ultimately lead to the production and release of inflammatory cytokines and other inhibitory factors.[6][7]

Experimental Protocols: The this compound Assay

The Antibody-Dependent Cell-mediated Inhibition (this compound) assay is the primary in vitro method used to quantify the functional activity of cytophilic antibodies.[5] The assay measures the ability of antibodies, in the presence of effector cells (monocytes), to inhibit the growth of P. falciparum in culture.

One-Step this compound Assay Protocol

This is the standard method for assessing this compound activity.

1. Preparation of Components:

-

Effector Cells (Monocytes):

-

Isolate peripheral blood mononuclear cells (PBMCs) from the blood of healthy, malaria-naive donors using a density gradient centrifugation (e.g., Ficoll-Paque).

-

Enrich for monocytes by plastic adherence or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.

-

Resuspend purified monocytes in complete RPMI 1640 medium.

-

-

Target Parasites (P. falciparum):

-

Culture P. falciparum in vitro in human erythrocytes.

-

Synchronize the parasite culture to the ring stage using methods like sorbitol lysis.

-

Allow the parasites to mature to the schizont stage.

-

-

Antibodies:

-

Purify total IgG from test and control sera using protein G or protein A chromatography.

-

Prepare a pool of non-immune IgG from malaria-naive donors to serve as a negative control.

-

Prepare a pool of hyperimmune IgG from clinically immune adults living in malaria-endemic areas as a positive control.

-

2. Assay Setup:

-

Plate the purified monocytes in a 96-well flat-bottom culture plate.

-

Add the purified test IgG, positive control IgG, and negative control IgG to designated wells.

-

Add the synchronized schizont-stage P. falciparum culture to all wells.

-

Include control wells with parasites and antibodies but without monocytes, and wells with parasites and monocytes but with non-immune IgG.

-

Incubate the plate for 40-48 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

3. Assessment of Parasite Growth:

-

After the incubation period, harvest the red blood cells from each well.

-

Prepare thin blood smears and stain with Giemsa.

-

Determine the parasitemia (percentage of infected red blood cells) by light microscopy.

-

Alternatively, parasite growth can be quantified by measuring parasite lactate (B86563) dehydrogenase (pLDH) activity or by using fluorescent DNA dyes (e.g., SYBR Green I) and flow cytometry.

4. Calculation of Specific Growth Inhibition Index (SGI):

The SGI is calculated to normalize for any non-specific inhibition by antibodies or monocytes alone.

SGI (%) = 100 × [1 - (% parasitemia with monocytes and test IgG / % parasitemia with test IgG alone) / (% parasitemia with monocytes and non-immune IgG / % parasitemia with non-immune IgG alone)][1]

Two-Step this compound Assay Protocol

This modified protocol is used to investigate the role of soluble mediators in this compound.[4]

Step 1: Monocyte Activation and Supernatant Collection

-

Co-culture monocytes with P. falciparum schizonts in the presence of test or control IgG for 18-24 hours.

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant, which now contains the soluble mediators released by the activated monocytes.

Step 2: Inhibition of Parasite Growth by Supernatant

-

In a new 96-well plate, culture synchronized ring-stage P. falciparum.

-

Add the collected supernatants from Step 1 to these parasite cultures.

-

Incubate for 40-48 hours.

-

Assess parasite growth as described in the one-step assay.

References

- 1. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Placental malaria induces variant-specific antibodies of the cytophilic subtypes immunoglobulin G1 (IgG1) and IgG3 that correlate with adhesion inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytophilic Immunoglobulin Responses to Plasmodium falciparum Glutamate-Rich Protein Are Correlated with Protection against Clinical Malaria in Dielmo, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vac4all.org [vac4all.org]

- 5. Antibody-Dependent Cell-Mediated Inhibition (this compound) of Plasmodium falciparum: One- and Two-Step this compound Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The monocyte Fcγ receptors FcγRI/γ and FcγRIIA differ in their interaction with Syk and with Src-related tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immune complexes induce monocyte survival through defined intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Monocyte Activation in Antibody-Dependent Cellular Inhibition (ADCI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Dependent Cellular Inhibition (ADCI) is a crucial immune mechanism whereby effector cells, such as monocytes, are triggered by antibody-opsonized target cells to inhibit their growth or replication. This process is of significant interest in the fields of infectious diseases, particularly malaria, and oncology. In this compound, the cross-linking of Fc gamma receptors (FcγR) on the surface of monocytes by antibodies bound to target antigens initiates a cascade of intracellular signaling events, leading to the release of soluble factors that mediate the inhibitory effect. This guide provides an in-depth technical overview of monocyte activation in this compound, including detailed experimental protocols, a summary of quantitative data, and visualizations of the key pathways and workflows.

Core Mechanism of Monocyte-Mediated this compound

Monocyte-mediated this compound is initiated by the recognition of the Fc portion of antibodies, typically IgG1 and IgG3 isotypes, by Fcγ receptors expressed on the monocyte surface.[1] This interaction, when the antibodies are bound to target antigens (e.g., on the surface of a pathogen or a cancer cell), leads to the cross-linking of these receptors. This cross-linking is the critical first step that triggers a downstream signaling cascade within the monocyte.

Key receptors involved in human monocyte this compound include FcγRI (CD64) and FcγRIIA (CD32a).[2][3][4] Upon cross-linking, these receptors activate intracellular signaling pathways that ultimately lead to monocyte activation. This activation results in the release of a variety of effector molecules, including cytokines like Tumor Necrosis Factor (TNF) and other soluble mediators, which are responsible for inhibiting the growth of the target cells.[5][6][7] The inhibition is often not due to direct phagocytosis of the target but rather the creation of a localized environment hostile to its survival and replication.[1][5]

Signaling Pathways in Monocyte this compound

The cross-linking of FcγRI and FcγRIIA on monocytes initiates a common signaling pathway characterized by the rapid phosphorylation of intracellular proteins.[2][8] A key early event is the activation of the spleen tyrosine kinase (Syk).[2][9][10][11] Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the FcγR signaling subunits and becomes phosphorylated.[10]

Activated Syk then propagates the signal downstream, leading to the activation of two major pathways:

-

The Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, proliferation, and differentiation. Its activation in monocytes can contribute to the sustained effector functions required for this compound.

-

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This pathway plays a crucial role in regulating the expression and release of inflammatory cytokines.[12][13][14]

The activation of these pathways culminates in the transcription of genes encoding pro-inflammatory cytokines and other effector molecules, which are then secreted by the monocyte to mediate the inhibition of the target cell.

Quantitative Data on Monocyte-Mediated this compound

The efficacy of this compound is typically quantified as the Specific Growth Inhibition Index (SGI), which represents the percentage of parasite or cell growth inhibition. The following tables summarize quantitative data from selected studies on monocyte-mediated this compound.

Table 1: this compound Activity against Plasmodium falciparum

| Antibody/Serum Source | Target Antigen | Effector:Target Ratio | Specific Growth Inhibition (%) | Reference |

| Polyclonal IgG from immune Malian adults | Merozoite surface antigens | Not specified | 30-60% | [7] |

| Polyclonal IgG from immune Ghanaian children | Merozoite surface antigens | Not specified | Range: -30.39% to 103.10% (Median: 46.18%) | [15] |

| Recombinant human mAb RAM1 (IgG1) | Merozoite Surface Protein 3 (MSP-3) | Not specified | ~50% | [5] |

| Recombinant human mAb RAM1 (IgG3) | Merozoite Surface Protein 3 (MSP-3) | Not specified | ~80% | [5] |

| Polyclonal IgG from hyper-immune individuals | Merozoite surface antigens | 1:200 (Monocyte:RBC) | 63% (± 4%) | [16] |

Table 2: Factors Modulating Monocyte this compound Activity

| Modulating Factor | Effect on this compound | Magnitude of Change | Reference |

| IFN-γ treatment of monocytes | Increased this compound effect | 15-30% increase in SGI | [16] |

| IL-4 treatment of monocytes | Abrogation of this compound | Complete loss of this compound activity | [16] |

| Blocking of FcγRII | Reversal of this compound | Complete inhibition of this compound | [16] |

| Blocking of FcγRI | No effect on this compound | No significant change | [16] |

Experimental Protocols

Detailed and standardized protocols are essential for the reliable measurement of this compound. Below are comprehensive protocols for both one-step and two-step this compound assays, primarily adapted from studies on Plasmodium falciparum.

Monocyte Isolation and Preparation

-

Source: Obtain peripheral blood mononuclear cells (PBMCs) from healthy human donors via Ficoll-Hypaque density gradient centrifugation.[16]

-

Isolation: Monocytes can be isolated from PBMCs by adherence to plastic tissue culture plates or by using magnetic bead-based negative or positive selection kits (e.g., anti-CD14 beads).[1][17][18][19][20] Magnetic bead isolation is often preferred for higher purity and viability.[18][19]

-

Culture: Culture isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) or human serum. For this compound assays, it is crucial to use monocytes promptly after isolation, as differentiation into macrophages can lead to a loss of this compound-promoting effects.[1]

One-Step this compound Assay Protocol

This protocol involves the co-culture of all components for the entire duration of the assay.

-

Plate Preparation: Seed 2 x 105 purified monocytes per well in a 96-well flat-bottom tissue culture plate and allow them to adhere.

-

Antibody Preparation: Prepare test and control antibodies (e.g., purified IgG from immune and non-immune individuals) at the desired concentrations.

-

Target Cell Preparation: Prepare the target cells. For P. falciparum, use a synchronized culture at the mature schizont stage with a parasitemia of 0.5% and a final hematocrit of 2%.[5]

-

Co-culture: To each well containing adherent monocytes, add the antibody solution followed by the target cell suspension. Include control wells with:

-

Monocytes and target cells with non-immune IgG.

-

Target cells with immune IgG but without monocytes.

-

Target cells and monocytes without any IgG.

-

-

Incubation: Incubate the plate for 48-96 hours at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).

-

Readout: Assess target cell growth inhibition. For P. falciparum, this is typically done by microscopic counting of Giemsa-stained thin blood smears to determine the final parasitemia. Alternatively, parasite growth can be measured using DNA/RNA intercalating dyes or by measuring the activity of parasite-specific enzymes like lactate (B86563) dehydrogenase (pLDH).

-

Calculation: Calculate the Specific Growth Inhibition Index (SGI) as follows: SGI (%) = 100 x [1 - (% parasitemia with monocytes and immune IgG / % parasitemia with immune IgG) / (% parasitemia with monocytes and non-immune IgG / % parasitemia with non-immune IgG)][7]

Two-Step this compound Assay Protocol

This protocol separates the monocyte activation step from the target cell inhibition step, allowing for the study of soluble mediators.

-

Step 1: Monocyte Activation

-

Step 2: Inhibition Assay

-

Prepare a fresh culture of target cells in a new 96-well plate.

-

Add the collected supernatants from Step 1 to the target cell culture.

-

Incubate for 48-72 hours under appropriate conditions.

-

Assess target cell growth inhibition and calculate the SGI as described in the one-step assay protocol.

-

Experimental Workflow and Logical Relationship Diagrams

References

- 1. vac4all.org [vac4all.org]

- 2. Cross-linking of Fc gamma receptor I (Fc gamma RI) and receptor II (Fc gamma RII) on monocytic cells activates a signal transduction pathway common to both Fc receptors that involves the stimulation of p72 Syk protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Basis for FcγRIIa Recognition of Human IgG and Formation of Inflammatory Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The monocyte Fcγ receptors FcγRI/γ and FcγRIIA differ in their interaction with Syk and with Src-related tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Recombinant Antibodies against Plasmodium falciparum Merozoite Surface Protein 3 Cloned from Peripheral Blood Leukocytes of Individuals with Immunity to Malaria Demonstrate Antiparasitic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Rough Guide to Monocytes in Malaria Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Tyrosine phosphorylation and association of Syk with Fc gamma RII in monocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. PI3K and ERK signaling pathways are involved in differentiation of monocytic cells induced by 27-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K pathway is involved in ERK signaling cascade activation by histamine H2R agonist in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vac4all.org [vac4all.org]

- 17. Antitumor Efficacy of Human Monocyte-Derived Dendritic Cells: Comparing Effects of two Monocyte Isolation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells | PLOS One [journals.plos.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Evolution of Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) is a critical immune defense mechanism and a key mechanism of action for many therapeutic monoclonal antibodies.[1][2] It involves the recognition and elimination of target cells, such as cancer cells or virus-infected cells, that have been coated with specific antibodies.[1][2] This process is mediated by effector cells of the immune system, most notably Natural Killer (NK) cells, which recognize the Fc portion of the bound antibodies and release cytotoxic molecules to lyse the target cell.[1][3] The ability to accurately and reliably measure ADCC activity is paramount for the development and quality control of antibody-based therapeutics.[4] This guide provides an in-depth overview of the historical development of ADCC assays, from the classical chromium-51 (B80572) release assay to modern, non-radioactive methods, complete with experimental protocols and comparative data.

The Mechanism of ADCC

ADCC is a multi-step process that bridges the humoral and cellular arms of the immune system.[5]

-

Antibody Binding: The process initiates with the Fab (Fragment, antigen-binding) region of an antibody, typically of the IgG1 or IgG3 subclass, binding to a specific antigen on the surface of a target cell.[6]

-

Effector Cell Recruitment: The Fc (Fragment, crystallizable) region of the antibody is then recognized by Fcγ receptors (FcγR), primarily FcγRIIIa (CD16a), expressed on the surface of effector cells like NK cells.[1][3][6] Other immune cells such as macrophages, neutrophils, and eosinophils can also mediate ADCC.[1][3]

-

Effector Cell Activation and Target Cell Lysis: The cross-linking of Fcγ receptors triggers a signaling cascade within the effector cell, leading to its activation.[7] Activated NK cells release cytotoxic granules containing perforin (B1180081) and granzymes.[3][7] Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death).[2][3]

Signaling Pathway in NK Cell-Mediated ADCC

The engagement of FcγRIIIa on NK cells initiates a complex signaling cascade that ultimately leads to the release of cytotoxic granules.

Historical Evolution of ADCC Assays

The methodologies for measuring ADCC have evolved significantly over the decades, driven by the need for higher throughput, increased sensitivity, and improved safety.

The Classical Era: Chromium-51 Release Assay

For many years, the gold standard for measuring cytotoxicity was the chromium-51 (⁵¹Cr) release assay.

-

Principle: Target cells are pre-loaded with radioactive ⁵¹Cr. Upon lysis by effector cells, the ⁵¹Cr is released into the supernatant, and the amount of radioactivity is measured to quantify cell death.[5]

Experimental Protocol: Chromium-51 Release Assay [5]

-

Target Cell Labeling:

-

Resuspend target cells (e.g., 1 x 10⁶ cells) in 100 µL of culture medium.

-

Add 100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C.

-

Wash the cells 3-4 times with a large volume of medium to remove unincorporated ⁵¹Cr.

-

Resuspend the labeled target cells at a final concentration of 1 x 10⁵ cells/mL.

-

-

Assay Setup:

-

Plate 50 µL of labeled target cells per well in a 96-well round-bottom plate.

-

Add 50 µL of serially diluted antibody.

-

Add 100 µL of effector cells (e.g., peripheral blood mononuclear cells - PBMCs or isolated NK cells) at a desired Effector-to-Target (E:T) ratio.

-

Include control wells for spontaneous release (target cells + medium) and maximum release (target cells + detergent).

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

-

Measurement:

-

Centrifuge the plate to pellet the cells.

-

Carefully transfer 100 µL of the supernatant to a gamma counter tube.

-

Measure the radioactivity (counts per minute - CPM).

-

-

Calculation:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Limitations: The use of radioactive materials poses significant safety, regulatory, and disposal challenges. The assay also has a relatively low throughput and can have high spontaneous release, leading to a narrow assay window.[8]

The Modern Era: Non-Radioactive Assays

To overcome the limitations of the ⁵¹Cr release assay, a variety of non-radioactive methods have been developed. These assays offer increased safety, higher throughput, and often improved sensitivity.[8][9]

Comparison of Non-Radioactive ADCC Assay Methods

| Assay Type | Principle | Advantages | Disadvantages |

| Fluorescence-Based | Release of a fluorescent dye (e.g., Calcein AM) from pre-loaded target cells upon lysis. | Non-radioactive, relatively simple. | Endpoint assay, indirect measurement of cell death.[8] |

| Enzyme Release | Measurement of a stable cytosolic enzyme (e.g., LDH, GAPDH) released from lysed cells.[7] | Non-radioactive, does not require cell labeling. | Can have high background from effector cells. |

| Flow Cytometry-Based | Differentiates live and dead target cells using fluorescent dyes.[10][11] | Provides multi-parameter data, can distinguish target from effector cells. | Lower throughput, requires specialized equipment. |

| Reporter Gene Assays | Genetically engineered effector cells express a reporter gene (e.g., luciferase) upon FcγR activation.[10] | High throughput, highly reproducible, measures a key step in ADCC activation.[12] | Indirectly measures cytotoxicity, may not capture all aspects of the lytic process.[10] |

In-Depth Look at Modern ADCC Assay Protocols

A. Flow Cytometry-Based ADCC Assay

This method allows for the direct quantification of target cell death while excluding effector cells from the analysis.

Experimental Protocol: Flow Cytometry-Based ADCC Assay [11][13]

-

Target Cell Preparation:

-

Label target cells with a fluorescent tracking dye (e.g., CFSE or CellTrace™ Violet) to distinguish them from effector cells.

-

Wash and resuspend the labeled target cells at a concentration of 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

In a 96-well U-bottom plate, add 50 µL of labeled target cells per well.

-

Add 50 µL of serially diluted antibody.

-

Add 100 µL of effector cells at the desired E:T ratio.

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Staining and Analysis:

-

Add a viability dye (e.g., 7-AAD or Propidium Iodide) to each well.

-

Acquire samples on a flow cytometer.

-

Gate on the target cell population based on the tracking dye fluorescence.

-

Within the target cell gate, quantify the percentage of cells positive for the viability dye (dead cells).

-

-

Calculation:

-

% Cytotoxicity = (% Dead Target Cells in presence of Ab - % Dead Target Cells in absence of Ab)

-

Workflow for Flow Cytometry-Based ADCC Assay

References

- 1. Antibody-dependent cellular cytotoxicity - Wikipedia [en.wikipedia.org]

- 2. massivebio.com [massivebio.com]

- 3. Understanding antibody-dependent cellular cytotoxicity | Abcam [abcam.com]

- 4. Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 51Cr release assay of antibody-dependent cell-mediated cytotoxicity (ADCC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Enhancing antibody-dependent cell-mediated cytotoxicity: a strategy for improving antibody-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. agilent.com [agilent.com]

- 10. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay | iQ Biosciences [iqbiosciences.com]

- 11. stemcell.com [stemcell.com]

- 12. ADCC Reporter Bioassay, V Variant [worldwide.promega.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Step-by-Step Protocol for the Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay

Introduction

Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) is a crucial immune mechanism by which effector immune cells lyse target cells that have been opsonized, or coated, with antibodies. This process is a key mechanism of action for many therapeutic monoclonal antibodies (mAbs) in oncology and infectious diseases. The assay is essential for the preclinical evaluation and quality control of these antibody-based therapeutics. In this assay, the Fab (Fragment, antigen-binding) region of an antibody binds to a specific antigen on the surface of a target cell, while the Fc (Fragment, crystallizable) region is recognized by Fc receptors (FcγRs), primarily FcγRIIIa (CD16a), on effector cells like Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules, such as perforin (B1180081) and granzymes, from the effector cell, leading to the apoptosis of the target cell.[1][2][3][4]

While NK cells are the primary mediators of ADCC, other immune cells like macrophages, neutrophils, and eosinophils can also perform this function.[3][5] The effectiveness of ADCC can be influenced by several factors, including the density of the target antigen on the cell surface, the specific subclass of the antibody, and the expression level and polymorphisms of FcγRs on the effector cells.[6]

It is important to distinguish ADCC from a less common assay known as Antibody-Dependent Cell-mediated Inhibition (ADCI), which is primarily used in malaria research to measure the ability of antibodies to inhibit the growth of Plasmodium falciparum parasites by activating monocytes.[7][8][9][10] This document will focus exclusively on the ADCC assay.

This application note provides a detailed, step-by-step protocol for performing a flow cytometry-based ADCC assay, summarizes key quantitative parameters, and illustrates the experimental workflow and underlying signaling pathway.

Experimental Protocols

This protocol outlines a common method for measuring ADCC using primary human NK cells as effector cells and a cancer cell line as target cells, with cytotoxicity determined by flow cytometry.

Materials and Reagents:

-

Target Cells: A cell line expressing the antigen of interest (e.g., a HER2-positive breast cancer cell line like SK-BR-3 or a CD20-positive lymphoma cell line like Raji).

-

Effector Cells: Isolated Natural Killer (NK) cells or Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors. Cryopreserved cells can be a convenient alternative to freshly isolated cells.

-

Therapeutic Antibody: The monoclonal antibody being tested.

-

Isotype Control Antibody: A non-binding antibody of the same isotype as the therapeutic antibody.

-

Cell Culture Media: Appropriate media for the target and effector cells (e.g., RPMI-1640, F-12K).

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent target cells)

-

Cell Viability Dye: (e.g., 7-AAD or Propidium Iodide)

-

Target Cell Labeling Dye: (e.g., CFSE or other fluorescent dye)

-

96-well U-bottom or flat-bottom plates

-

Flow Cytometer

Step-by-Step Methodology:

1. Preparation of Target Cells (Day 1)

-

Culture the target cells in their recommended medium until they reach approximately 75-80% confluency.

-

Harvest the cells. For adherent cells, use Trypsin-EDTA to detach them, followed by neutralization with complete medium.

-

Wash the cells twice with PBS by centrifuging at 300 x g for 5-10 minutes.[11]

-

Resuspend the cells in PBS and count them to determine the cell concentration and viability.

-

Label the target cells with a fluorescent dye (e.g., CFSE) according to the manufacturer's protocol. This allows for the differentiation of target cells from effector cells in the flow cytometer.[6]

-

After labeling, wash the cells twice with complete medium.

-

Resuspend the labeled target cells in fresh culture medium at a concentration of 1 x 10^5 cells/mL.

-

Plate 100 µL of the target cell suspension (1 x 10^4 cells/well) into a 96-well plate.[11]

2. Preparation of Effector Cells (Day 1 or 2)

-

If using cryopreserved NK cells or PBMCs, thaw them rapidly in a 37°C water bath.

-

Slowly add warm culture medium to the cells and then transfer them to a larger volume of medium.

-

Centrifuge the cells at 300 x g for 5-10 minutes and resuspend them in fresh medium.

-

Count the cells and assess their viability.

-

For optimal performance, especially with cryopreserved cells, it may be beneficial to incubate the effector cells overnight at 37°C with a low concentration of IL-2 (e.g., 10 ng/mL) to enhance their cytotoxic activity.[12]

-

On the day of the assay, wash the effector cells and resuspend them in fresh medium at various concentrations to achieve the desired Effector-to-Target (E:T) ratios.

3. ADCC Assay Setup (Day 2)

-

Prepare serial dilutions of the therapeutic antibody and the isotype control antibody in the assay medium.

-

Add 50 µL of the antibody dilutions to the wells containing the target cells.

-

Incubate the plate for 30-60 minutes at 37°C to allow the antibodies to bind to the target cells.[11][13]

-

Prepare the effector cell suspensions at concentrations that will result in the desired E:T ratios (e.g., 2.5:1, 5:1, 10:1). For a target cell count of 1 x 10^4 cells/well, you would need 2.5 x 10^4, 5 x 10^4, and 1 x 10^5 effector cells per well, respectively.

-

Add 50 µL of the effector cell suspensions to the appropriate wells.

-

Controls to include:

-

Spontaneous Lysis (Target Cells Only): Target cells with medium only.

-

Maximum Lysis: Target cells treated with a lysis agent (e.g., Triton X-100).

-

Effector Cell Control: Effector cells with medium only.

-

Isotype Control: Target cells, effector cells, and the highest concentration of the isotype control antibody.

-

-

Gently mix the plate and centrifuge at 250 x g for 3-4 minutes to facilitate cell-to-cell contact.[13]

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator. Incubation times may need to be optimized and can range up to 24 hours, especially when using cryopreserved effector cells.[11]

4. Data Acquisition by Flow Cytometry (Day 2)

-

After incubation, add a dead cell stain (e.g., 7-AAD) to each well and incubate for 15-20 minutes at 4°C in the dark.[14]

-

Acquire the samples on a flow cytometer.

-

Gate on the fluorescently labeled target cell population.[11]

-

Within the target cell gate, quantify the percentage of cells that are positive for the dead cell stain (e.g., 7-AAD positive). This represents the percentage of lysed target cells.

5. Data Analysis

-

Calculate the percentage of specific cytotoxicity for each condition using the following formula:

% Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) ] x 100

-

Plot the percentage of specific lysis against the antibody concentration (log scale) to generate a dose-response curve.

-

Calculate the EC50 value, which is the antibody concentration that induces 50% of the maximum specific lysis.

Data Presentation

The following tables summarize typical quantitative parameters for an ADCC assay.

Table 1: Recommended Cell Concentrations and Ratios

| Parameter | Recommended Range | Notes |

| Target Cell Seeding Density | 2,000 - 5,000 cells/well | For a 96-well plate format. |

| Effector to Target (E:T) Ratio | 2:1 to 20:1 | Higher ratios generally yield a stronger signal. The optimal ratio should be determined empirically.[15] |

| Effector Cell Concentration | Variable | Depends on the chosen E:T ratio and target cell density. |

Table 2: Typical Antibody Concentrations and Incubation Times

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 1 pg/mL to 1 µg/mL | A wide range should be tested to generate a full dose-response curve. |

| Antibody-Target Incubation | 30 - 60 minutes | Allows for opsonization of target cells before adding effector cells.[11][13] |

| Co-culture Incubation Time | 4 - 24 hours | Shorter times (4-6h) are common for fresh NK cells, while longer times may be needed for cryopreserved cells or PBMCs.[11] |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A step-by-step workflow of the ADCC assay.

ADCC Signaling Pathway Diagram

Caption: The signaling pathway of ADCC.

References

- 1. bioagilytix.com [bioagilytix.com]

- 2. Antibody-dependent cellular cytotoxicity (ADCC) | Axion Biosystems [axionbiosystems.com]

- 3. Enhancing antibody-dependent cell-mediated cytotoxicity: a strategy for improving antibody-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Antibody-dependent cellular cytotoxicity - Wikipedia [en.wikipedia.org]

- 6. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay | iQ Biosciences [iqbiosciences.com]

- 7. Antibody-Dependent Cell-Mediated Inhibition (this compound) of Plasmodium falciparum: One- and Two-Step this compound Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vac4all.org [vac4all.org]

- 10. Identification of a conserved region of Plasmodium falciparum MSP3 targeted by biologically active antibodies to improve vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stemcell.com [stemcell.com]

- 12. m.youtube.com [m.youtube.com]

- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 14. ADCC Assay Protocol [bio-protocol.org]

- 15. Understanding key assay parameters that affect measurements of trastuzumab-mediated ADCC against Her2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Measuring In Vitro Parasite Growth Inhibition with Antibody-Dependent Cellular Inhibition (ADCI)

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Dependent Cellular Inhibition (ADCI) is a crucial in vitro functional assay used to assess the ability of antibodies to inhibit the growth of parasites, particularly the blood stages of Plasmodium falciparum, the most virulent human malaria parasite. This assay is of significant interest in the fields of malaria research and vaccine development as it provides a valuable tool to evaluate the functional efficacy of vaccine-induced or naturally acquired antibodies. Unlike direct neutralization assays, this compound measures a cooperative mechanism where antibodies opsonize parasites or parasite-infected red blood cells, which then triggers effector cells, primarily monocytes, to release soluble factors that inhibit parasite replication. This application note provides a detailed overview of the this compound assay, including its underlying principles, experimental protocols, data interpretation, and troubleshooting guidelines.

Principle of the this compound Assay

The this compound assay is based on the interaction between three key components: parasite-specific antibodies, effector cells (monocytes), and the target parasite (P. falciparum). The mechanism involves cytophilic antibodies, predominantly of the IgG1 and IgG3 subclasses, binding to parasite antigens, such as those on the surface of merozoites released from rupturing schizonts. The Fc portion of these antibodies is then recognized by Fcγ receptors (FcγRIIA and FcγRIIIA) on the surface of monocytes. This cross-linking of Fcγ receptors activates the monocytes, leading to the release of soluble mediators, including Tumor Necrosis Factor (TNF). These mediators then act on the surrounding intraerythrocytic parasites, inhibiting their development at the uninucleate stage and thereby reducing overall parasite growth.[1][2][3]

Data Presentation

The primary quantitative output of the this compound assay is the Specific Growth Inhibitory Index (SGI), which represents the percentage of parasite growth inhibition attributed to the antibody-monocyte cooperation.

Table 1: Representative this compound Assay Results

| Antibody Sample | Description | Mean Final Parasitemia (%) (with Monocytes) | Mean Final Parasitemia (%) (without Monocytes) | Specific Growth Inhibition (SGI) (%) |

| Test Antibody 1 | Purified IgG from a malaria-exposed individual | 1.8 | 4.5 | 60.0 |

| Test Antibody 2 | Monoclonal antibody against a merozoite surface protein | 2.5 | 4.8 | 47.9 |

| Positive Control | Pooled IgG from hyperimmune African adults (PHIG) | 1.5 | 4.6 | 67.4 |

| Negative Control | IgG from a malaria-naïve individual (PNIG) | 4.2 | 4.4 | 4.5 |

| No Antibody Control | Parasites cultured with monocytes only | 4.3 | 4.5 | - |

Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.

Table 2: Range of SGI Values Observed in a Longitudinal Cohort Study in Ghanaian Children [2]

| Parameter | Value |

| SGI Range | -30.39% to 103.10% |

| Median SGI | 46.18% |

| Association with Protection | High this compound activity was significantly associated with a reduced risk of febrile malaria. |

Experimental Protocols

Materials and Reagents

-

Plasmodium falciparum culture (e.g., NF54 strain)

-

Human erythrocytes (blood group O+)

-

Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS)

-

Fetal Bovine Serum (FBS)

-

Human serum (for monocyte culture)

-

Purified IgG samples (test and control)

-

96-well flat-bottom culture plates

-

Giemsa stain

-

Microscope

Experimental Workflow Diagram

Caption: Overview of the Antibody-Dependent Cellular Inhibition (this compound) experimental workflow.

Detailed Methodologies

1. Preparation of Plasmodium falciparum Culture

-

Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment. For this compound assays, highly synchronized late-stage schizonts are required. This can be achieved by further enrichment using techniques like Percoll gradients or magnetic-activated cell sorting (MACS).

2. Isolation of Human Monocytes

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the whole blood of healthy, malaria-naïve donors using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs with HBSS.

-

Resuspend the PBMCs in RPMI-1640 supplemented with 10% human serum.

-

Seed the cells into a 96-well flat-bottom plate at a concentration of approximately 2 x 10⁵ monocytes per well.

-

Incubate the plate at 37°C for 2 hours to allow the monocytes to adhere.

-

After incubation, wash the wells vigorously with warm HBSS to remove non-adherent cells, leaving a monolayer of purified monocytes.

3. This compound Assay Setup

-

Prepare a suspension of synchronized late schizont-stage P. falciparum at a parasitemia of 0.5% and a final hematocrit of 2.5%.

-

To each well containing the monocyte monolayer, add the following:

-

Test or control IgG samples at a final concentration of 0.5 - 1.0 mg/mL.

-

The parasite suspension.

-

-

The final volume in each well should be 200 µL.

-

Include the following controls in duplicate or triplicate:

-

Positive Control: Pooled IgG from hyperimmune individuals.

-

Negative Control: IgG from malaria-naïve individuals.

-

Parasite + Monocyte Control: Parasites and monocytes without any antibodies.

-

Parasite Only Control: Parasites cultured without monocytes or antibodies.

-

Parasite + Test Antibody Control: Parasites cultured with the test antibody but without monocytes.

-

4. Incubation and Parasite Growth Assessment

-

Incubate the 96-well plate for 96 hours at 37°C in a controlled gas environment.

-

Add 50 µL of fresh complete parasite culture medium to each well at 48 and 72 hours.

-

After 96 hours, harvest the cells from each well.

-

Prepare thin blood smears, fix with methanol, and stain with Giemsa.

-

Determine the final parasitemia by counting the number of infected red blood cells per 1,000-2,000 total red blood cells under a light microscope.

5. Calculation of Specific Growth Inhibitory Index (SGI)

The SGI is calculated using the following formula:

SGI (%) = 100 × [1 - (% Parasitemia with Test IgG and Monocytes / % Parasitemia with Test IgG alone) / (% Parasitemia with Naïve IgG and Monocytes / % Parasitemia with Naïve IgG alone)]

Signaling Pathway

The this compound mechanism is initiated by the binding of parasite-specific cytophilic antibodies to merozoite antigens. This is followed by the engagement of Fcγ receptors on monocytes, leading to their activation and the release of parasite-inhibitory soluble factors.

Caption: Signaling pathway of Antibody-Dependent Cellular Inhibition (this compound).

Troubleshooting

Table 3: Common Problems and Solutions in this compound Assays

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High background inhibition in negative controls | - Non-specific monocyte activation.- Contamination of reagents or cultures.- Toxic components in the antibody preparation. | - Ensure thorough washing of monocyte monolayer.- Use highly purified IgG.- Test reagents for endotoxin (B1171834) contamination. |